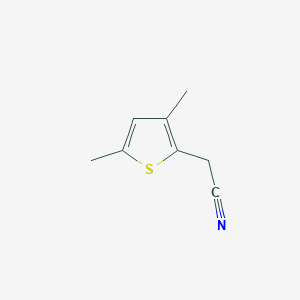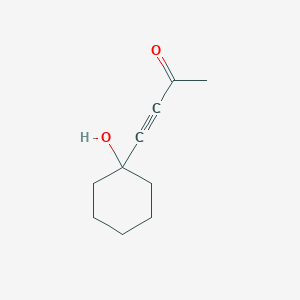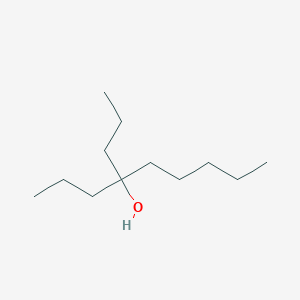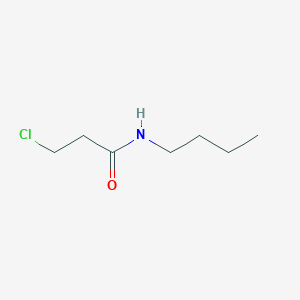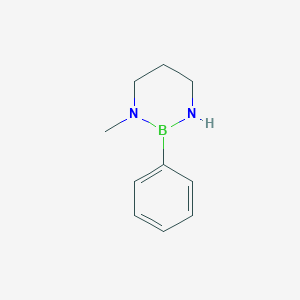![molecular formula C22H37NO B14729430 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol CAS No. 6641-22-1](/img/structure/B14729430.png)
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is an organic compound known for its sterically hindered phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and cyclohexylamine.
Mannich Reaction: The key step involves a Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde and cyclohexylamine to form the desired product. The reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The tert-butyl groups and the cyclohexylamino moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino alcohols and other reduced forms.
Substitution: Halogenated phenols and substituted cyclohexyl derivatives.
Scientific Research Applications
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol involves its interaction with molecular targets such as enzymes and free radicals. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound with applications in stabilizing lubricants and oils.
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: A related compound with antioxidant properties.
Uniqueness
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is unique due to the presence of the cyclohexylamino moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
6641-22-1 |
|---|---|
Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol |
InChI |
InChI=1S/C22H37NO/c1-15-17(14-23-16-11-9-8-10-12-16)20(24)19(22(5,6)7)13-18(15)21(2,3)4/h13,16,23-24H,8-12,14H2,1-7H3 |
InChI Key |
BTNFUQQIIWPARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CNC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

